molecular formula C17H14ClNO2 B11834268 (2-Chlorophenyl)(5-methoxy-2-methyl-1H-indol-1-yl)methanone

(2-Chlorophenyl)(5-methoxy-2-methyl-1H-indol-1-yl)methanone

Cat. No.: B11834268
M. Wt: 299.7 g/mol
InChI Key: JPMUXILBWHSPAO-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(5-methoxy-2-methyl-1H-indol-1-yl)methanone is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of a chlorophenyl group and a methoxy-methyl-indole moiety, making it a valuable molecule for scientific research and potential therapeutic applications .

Preparation Methods

The synthesis of (2-Chlorophenyl)(5-methoxy-2-methyl-1H-indol-1-yl)methanone typically involves the following steps:

Chemical Reactions Analysis

(2-Chlorophenyl)(5-methoxy-2-methyl-1H-indol-1-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(2-Chlorophenyl)(5-methoxy-2-methyl-1H-indol-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(5-methoxy-2-methyl-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

(2-Chlorophenyl)(5-methoxy-2-methyl-1H-indol-1-yl)methanone can be compared with other indole derivatives:

Properties

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

(2-chlorophenyl)-(5-methoxy-2-methylindol-1-yl)methanone

InChI

InChI=1S/C17H14ClNO2/c1-11-9-12-10-13(21-2)7-8-16(12)19(11)17(20)14-5-3-4-6-15(14)18/h3-10H,1-2H3

InChI Key

JPMUXILBWHSPAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C(=O)C3=CC=CC=C3Cl)C=CC(=C2)OC

Origin of Product

United States

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